(3-(dimethylamino)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone
CAS No.: 2058729-80-7
Cat. No.: VC4317083
Molecular Formula: C18H20N4O
Molecular Weight: 308.385
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2058729-80-7 |
|---|---|
| Molecular Formula | C18H20N4O |
| Molecular Weight | 308.385 |
| IUPAC Name | [3-(dimethylamino)phenyl]-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone |
| Standard InChI | InChI=1S/C18H20N4O/c1-21(2)13-5-3-4-12(8-13)18(23)22-14-6-7-17(22)15-10-19-11-20-16(15)9-14/h3-5,8,10-11,14,17H,6-7,9H2,1-2H3 |
| Standard InChI Key | XDARKFKJOQUGNP-UHFFFAOYSA-N |
| SMILES | CN(C)C1=CC=CC(=C1)C(=O)N2C3CCC2C4=CN=CN=C4C3 |
Introduction
Structural Elucidation and Molecular Properties
Chemical Composition and Stereochemistry
The compound’s molecular formula, C₁₈H₂₀N₄O, corresponds to a molecular weight of 308.385 g/mol. Its IUPAC name, [3-(dimethylamino)phenyl]-(4,6,12-triazatricyclo[7.2.1.0²,⁷]dodeca-2,4,6-trien-12-yl)methanone, reflects the integration of a tricyclic nitrogen-containing core (epiminocyclohepta[d]pyrimidin) and a substituted phenyl group. The stereochemistry at the 5R and 8S positions introduces three-dimensional complexity, which may influence receptor binding affinity and selectivity.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS No. | 2058729-80-7 |
| Molecular Formula | C₁₈H₂₀N₄O |
| Molecular Weight | 308.385 g/mol |
| SMILES | CN(C)C1=CC=CC(=C1)C(=O)N2C3CCC2C4=CN=CN=C4C3 |
| InChIKey | XDARKFKJOQUGNP-UHFFFAOYSA-N |
The tricyclic core contains two fused rings: a seven-membered cycloheptane ring and a pyrimidine ring, bridged by an epimino group (–NH–). The methanone linker (–C(=O)–) connects this system to the 3-(dimethylamino)phenyl group, introducing both hydrophobicity and hydrogen-bonding potential.
Research Gaps and Future Directions
Biological Activity Profiling
No peer-reviewed studies directly investigating this compound’s efficacy or toxicity are available. Priority areas include:
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In vitro assays for GPR65 modulation, cytokine inhibition, or neuronal activity.
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ADMET profiling to assess solubility, metabolic stability, and blood-brain barrier permeability.
Stereochemical Optimization
The 5R,8S configuration may enhance target selectivity over diastereomers. Synthetic efforts should prioritize enantioselective routes to evaluate structure-activity relationships.
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